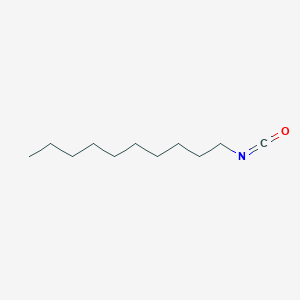

Decyl isocyanate

Beschreibung

Significance of Isocyanate Chemistry in Advanced Materials and Synthesis

The isocyanate group, with its characteristic -N=C=O functional group, is a cornerstone of modern polymer and synthetic chemistry. wikipedia.orgwikidata.org The high reactivity of the isocyanate group, particularly its susceptibility to nucleophilic attack, allows for the formation of a diverse array of chemical linkages, most notably urethanes (from reactions with alcohols) and ureas (from reactions with amines). wikipedia.orgwikidata.org This reactivity is fundamental to the production of polyurethanes, a class of polymers with vast applications, including foams, coatings, and elastomers. wikipedia.orgwikidata.org Beyond polyurethanes, isocyanate chemistry is integral to the development of advanced materials, serving as a key building block in the synthesis of specialized polymers and for the functionalization of surfaces to impart desired properties. researchgate.netacs.orgnist.gov The ongoing exploration of new, safer, and more sustainable synthetic routes to isocyanates, avoiding hazardous reagents like phosgene (B1210022), underscores their continued importance in chemical manufacturing and research. sigmaaldrich.comwikipedia.org

Research Trajectories for Long-Chain Alkyl Isocyanates

Long-chain alkyl isocyanates, a subgroup that includes decyl isocyanate, are the subject of significant research interest due to the unique properties conferred by their extended hydrocarbon chains. These chains introduce hydrophobicity and can influence the morphology and physical properties of the resulting materials. Research in this area is largely concentrated on their application in polymer modification and surface functionalization.

For instance, studies on dothis compound, a close structural analog of this compound, demonstrate its use in creating ordered, crystalline methylene (B1212753) chains on polymer surfaces. acs.org This modification can alter surface properties such as wettability and biocompatibility. Similarly, octathis compound has been employed to modify the surface of cellulose (B213188) nanocrystals, enhancing their compatibility with polymer matrices for the development of advanced nanocomposites. researchgate.net The thermal properties of polymers derived from long-chain alkyl isocyanates are also an active area of investigation, with the alkyl chain length playing a crucial role in the thermal stability and degradation of the resulting polyisocyanates.

This compound: A Focus on Academic Research Trends

While less ubiquitous in the literature than its longer-chain counterparts like dodecyl or octathis compound, this compound holds a significant position in academic research as a model long-chain alkyl isocyanate. Its ten-carbon alkyl chain provides a balance of hydrophobic character and reactivity, making it a valuable tool for systematic studies on the influence of chain length on material properties.

Current research involving this compound and its analogs is primarily focused on:

Surface Modification: The reaction of this compound with hydroxyl or amine groups on various substrates allows for the covalent attachment of the decyl chain, thereby altering the surface energy and hydrophobicity. This is particularly relevant in the development of self-cleaning surfaces and biomaterials with controlled protein adsorption.

Polymer Synthesis: this compound serves as a monomer in the synthesis of specialty polymers. The resulting poly(this compound) and its copolymers are investigated for their unique solution properties, thermal behavior, and potential as components in novel block copolymers.

Functionalized Materials: Research explores the incorporation of this compound into more complex molecular architectures to create functional materials. This includes its use in the synthesis of molecules for self-assembly and as a hydrophobic modifying agent for nanoparticles and other nanoscale materials.

The physicochemical properties of this compound are crucial for its application in these research areas.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Linear Formula | CH₃(CH₂)₉NCO sigmaaldrich.cn |

| CAS Number | 1191-69-1 sigmaaldrich.cn |

| Molecular Weight | 183.29 g/mol sigmaaldrich.cn |

| Boiling Point | 85-89 °C (lit.) sigmaaldrich.cn |

| Density | 0.880 g/mL at 25 °C (lit.) sigmaaldrich.cn |

| Refractive Index | n20/D 1.4360 (lit.) sigmaaldrich.cn |

Chemical Compound Information

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEWMFDVBLLXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403108 | |

| Record name | Decyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-69-1 | |

| Record name | Decyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetics of Decyl Isocyanate

Fundamental Reactivity of Isocyanate Groups with Nucleophiles

The isocyanate group (–N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. wikipedia.orgresearchgate.net This reactivity is the basis for the formation of a wide array of chemical linkages. The reactivity of the isocyanate is influenced by the nature of the substituent (R-group); electron-donating groups, such as the decyl alkyl chain, tend to decrease the reactivity compared to aromatic isocyanates where electron-withdrawing effects are more pronounced. rsc.org

Reactions with Hydroxyl-Containing Species (Urethane Linkage Formation)

The reaction between an isocyanate and a hydroxyl group-containing compound (an alcohol) results in the formation of a urethane (B1682113) linkage (–NH–CO–O–). wikipedia.org This reaction is fundamental to the synthesis of polyurethanes. scribd.com For decyl isocyanate, the reaction with an alcohol, such as ethanol, proceeds via a nucleophilic addition mechanism.

Reaction Scheme: CH₃(CH₂)₉–N=C=O + R'–OH → CH₃(CH₂)₉–NH–CO–O–R' (this compound) + (Alcohol) → (Decyl Urethane)

The mechanism is thought to involve the formation of an intermediate complex, which then rearranges to the stable urethane. nih.gov The reactivity of the alcohol depends on steric hindrance and whether it is a primary, secondary, or tertiary alcohol, with primary alcohols being the most reactive. acs.org

Reactions with Amine-Containing Species (Urea Linkage Formation)

This compound readily reacts with primary and secondary amines to form urea (B33335) linkages (–NH–CO–NH–). wikipedia.org This reaction is generally faster than the reaction with alcohols. The reaction proceeds through a nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. fishersci.nl

Reaction Scheme: CH₃(CH₂)₉–N=C=O + R'₂NH → CH₃(CH₂)₉–NH–CO–NR'₂ (this compound) + (Amine) → (Decyl Urea)

The formation of ureas from isocyanates is a key reaction in the production of polyurea polymers. wikipedia.org The reaction is typically carried out in a suitable solvent and does not require a base. uni.lu

Thiol-Isocyanate Reactions for Functional Materials

The reaction of this compound with a thiol (R–SH) yields a thiourethane (or thiocarbamate) linkage (–NH–CO–S–). nih.gov This reaction, often referred to as a "click" reaction, is known for its high efficiency and mild reaction conditions, especially when base-catalyzed. researchgate.netresearchgate.net The base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the formation of a highly nucleophilic thiolate ion. researchgate.net

Reaction Scheme: CH₃(CH₂)₉–N=C=O + R'–SH → CH₃(CH₂)₉–NH–CO–S–R' (this compound) + (Thiol) → (Decyl Thiourethane)

This reaction is valuable for creating functional materials and surfaces due to its rapid kinetics and high yields. fishersci.comrsc.org

Competitive Reaction Pathways (e.g., Hydrolysis)

A significant competitive reaction for this compound is hydrolysis, which occurs in the presence of water. The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgfishersci.se

Reaction Scheme:

CH₃(CH₂)₉–N=C=O + H₂O → [CH₃(CH₂)₉–NH–COOH] (this compound) + (Water) → (Decylcarbamic Acid - Unstable)

[CH₃(CH₂)₉–NH–COOH] → CH₃(CH₂)₉–NH₂ + CO₂ (Decylcarbamic Acid) → (Decylamine) + (Carbon Dioxide)

The newly formed decylamine (B41302) can then react with another molecule of this compound to form a disubstituted urea. fishersci.at This side reaction is particularly important in applications where moisture is present, such as in the formation of polyurethane foams where the generated CO₂ acts as a blowing agent. nih.gov

Kinetics of Isocyanate Reactions in Solution and at Interfaces

The kinetics of isocyanate reactions are influenced by several factors, including the solvent, temperature, presence of catalysts, and the structure of the reactants.

Influence of Molecular Structure and Steric Hindrance on Reactivity

The structure of the isocyanate and the nucleophile plays a critical role in determining the reaction rate. For this compound, the long, flexible alkyl chain can influence reactivity. While the electron-donating nature of the alkyl group slightly deactivates the isocyanate group compared to aromatic isocyanates, steric hindrance is also a key factor. nih.gov

Adduct Formation and Reversible Blocking Strategies

To control the high reactivity of isocyanates and improve their storage stability, a common strategy is "blocking". researchgate.netresearchgate.netnih.gov This involves reacting the isocyanate with a "blocking agent" to form a thermally reversible adduct. rsc.orgtandfonline.com The resulting blocked isocyanate is stable at ambient temperatures but regenerates the highly reactive isocyanate group upon heating. nih.govrsc.org This approach is fundamental to the formulation of one-component (1K) heat-curable polyurethane systems, which simplify handling and application by eliminating the need for on-site mixing of reactive components. tandfonline.comijacskros.com

The blocking reaction typically involves a compound containing an active hydrogen, such as an alcohol, phenol, oxime, lactam, or amine. rsc.orgrsc.orgnih.gov The active hydrogen adds across the N=C double bond of the isocyanate to form a labile covalent bond. ijacskros.com The choice of blocking agent is critical as it determines the temperature at which the deblocking occurs. ijacskros.comube.com

Thermally Cleavable Isocyanate Adducts

Thermally cleavable adducts, or blocked isocyanates, are designed to be stable during storage and application at room temperature and to release the isocyanate functionality at a specific, elevated temperature for curing. rsc.orgrsc.org The temperature at which the bond between the isocyanate and the blocking agent breaks is known as the deblocking or dissociation temperature. ijacskros.com This temperature is highly dependent on the chemical structure of both the isocyanate and the blocking agent. tandfonline.comrsc.org

A variety of compounds have been investigated as blocking agents, leading to a range of deblocking temperatures suitable for different applications. rsc.org For instance, adducts formed with phenols, ε-caprolactam, and methyl ethyl ketoxime (MEKO) are common in industrial applications. rsc.orgnih.gov Research has shown that adducts of dothis compound with imine bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be formed. rsc.org These adducts are stable at room temperature but release the free isocyanate at elevated temperatures, typically between 70 and 160 °C. rsc.orgrsc.orgrsc.org The stability of these particular adducts was found to decrease in the order: ethyl > cyclohexyl > n-dodecyl > phenyl isocyanate, indicating that adducts of long-chain aliphatic isocyanates like dothis compound have lower cleavage temperatures than those of shorter-chain aliphatic isocyanates. rsc.org

The table below provides examples of blocking agents and their typical deblocking temperature ranges.

| Blocking Agent Class | Specific Example | Typical Deblocking Temperature (°C) |

| Phenols | Phenol | 100 - 200 researchgate.netresearchgate.net |

| Oximes | Methyl Ethyl Ketoxime (MEKO) | >130 rsc.org |

| Lactams | ε-Caprolactam | 130 - 160 nih.gov |

| Alcohols | Diethylene glycol monobutyl ether | >160 nih.gov |

| Nitrogen Heterocycles | 1H-Pyrazole | ~130 nih.gov |

| Imine Bases | DBN / DBU | 70 - 160 rsc.orgrsc.org |

This table is for illustrative purposes; actual deblocking temperatures can vary based on the specific isocyanate structure, catalyst, and other formulation components.

Mechanisms of Adduct Cleavage and Regeneration

The regeneration of the free isocyanate from its blocked adduct in the presence of a nucleophile (like a hydroxyl group) is generally understood to proceed via one of two primary mechanisms. rsc.org

Elimination-Addition Mechanism: In this pathway, the blocked isocyanate first undergoes a thermal dissociation (elimination) to regenerate the free isocyanate and the blocking agent. Subsequently, the free isocyanate rapidly reacts with the available nucleophile (addition) to form a stable urethane linkage. This is often considered the predominant mechanism for most blocked isocyanate systems. rsc.org

Addition-Elimination Mechanism: This mechanism proposes a direct attack of the nucleophile on the blocked isocyanate, forming a transient intermediate. This intermediate then decomposes by eliminating the blocking agent to yield the final urethane product. This pathway avoids the generation of a free isocyanate intermediate. rsc.org

Both mechanisms are supported by experimental evidence in the literature, and it has been suggested that the operative mechanism can depend on the specific blocking agent used. rsc.org The deblocking process can be influenced by catalysts, which may catalyze the initial deblocking reaction, the subsequent reaction of the free isocyanate with a nucleophile, or the addition-elimination reaction directly. rsc.org Dibutyltin dilaurate (DBTL) is a common catalyst known to accelerate both the deblocking reaction and the subsequent urethane formation. rsc.org

Polymerization Studies of Decyl Isocyanate and Its Copolymers

Homopolymerization Mechanisms of Alkyl Isocyanates

The synthesis of poly(alkyl isocyanate)s can be achieved through various polymerization mechanisms, primarily anionic and coordination polymerization, which allow for the formation of high molecular weight polymers.

Anionic polymerization using lanthanoid-based initiators has proven effective for the synthesis of poly(alkyl isocyanate)s. Lanthanoid alkoxides, in particular, have been identified as novel initiators capable of producing very high molecular weight polyisocyanates under specific conditions. researchgate.net For instance, lanthanum isopropoxide has been used to polymerize various alkyl isocyanates, including butyl, octyl, and m-tolyl isocyanates. researchgate.net

The choice of lanthanoid metal can significantly influence the polymerization outcome. Yttrium isopropoxide, for example, is an effective initiator for the homopolymerization of hexyl isocyanate at room temperature, yielding the polymer in high quantities. tandfonline.com In contrast, lanthanum isopropoxide used alone under the same conditions may primarily produce the cyclic trimer, a result of a back-biting side reaction. tandfonline.com However, the catalytic activity of lanthanum isopropoxide is effective in copolymerization systems or when used with active hydrogen compounds. tandfonline.com To further control the polymerization and suppress trimerization, additives such as samarium iodide (SmI₂ or SmI₃) can be used in conjunction with traditional alkyllithium initiators. This system dramatically reduces the formation of cyclic trimers and allows for the synthesis of high molecular weight polymers in good yields. oup.com

Coordination polymerization using transition metal complexes is a powerful method for producing well-defined poly(alkyl isocyanate)s. Half-titanocene complexes, such as the chiral initiator [CpTiCl₂(O-(S)-2-Bu)], have been successfully employed for the polymerization of various alkyl isocyanates, including analogs of decyl isocyanate like n-dothis compound (DDIC) and n-hexyl isocyanate (HIC). mdpi.comuoa.grnih.gov

This polymerization mechanism proceeds via the insertion of monomer molecules into the titanium-nitrogen bond of the active species. The use of such initiators allows for good control over the polymerization process, resulting in polymers with predictable molecular weights and relatively narrow molecular weight distributions (low dispersity values). nih.gov The process is suitable for synthesizing not only homopolymers but also more complex macromolecular architectures like statistical and block copolymers. mdpi.com The living nature of this polymerization under certain conditions is crucial for the sequential addition of monomers to create block copolymers. mdpi.commdpi.com

Copolymerization Strategies Involving this compound Analogs

Copolymerization extends the range of properties achievable with polyisocyanates by incorporating different monomer units into the same polymer chain. Studies on this compound analogs, such as n-dothis compound (DDIC), provide significant insights into these strategies. mdpi.comuoa.gr

Statistical copolymers are synthesized by polymerizing two or more monomers together in the same reaction. In the case of isocyanates, well-defined amorphous or semi-crystalline statistical copolymers of n-dothis compound (DDIC) and allyl isocyanate (ALIC) have been synthesized via coordination polymerization using a half-titanocene initiator. mdpi.comnih.gov

To understand the distribution of monomer units in the copolymer chain, monomer reactivity ratios are calculated. This is typically done by conducting a series of copolymerization experiments with varying monomer feed ratios while keeping the conversion low. mdpi.comnih.gov The resulting copolymer compositions are analyzed, and the data are fitted to copolymerization models, such as the terminal model, using graphical methods or computer programs like COPOINT. mdpi.comresearchgate.net The reactivity ratios (r₁ and r₂) indicate the relative tendency of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). For the copolymerization of ALIC and DDIC, the reactivity ratios were found to be r_ALIC = 0.55 and r_DDIC = 1.01, suggesting that DDIC has a slightly higher tendency for homopolymerization compared to ALIC, and the resulting copolymer will have sequences of DDIC units. mdpi.com

Table 1: Reactivity Ratios for the Statistical Copolymerization of Allyl Isocyanate (ALIC) and n-Dothis compound (DDIC) Data sourced from a study using a [CpTiCl₂(O-(S)-2-Bu)] initiator. mdpi.com

| Monomer 1 | Monomer 2 | r₁ (ALIC) | r₂ (DDIC) |

|---|

Block copolymers are synthesized by the sequential polymerization of different monomers, leading to distinct blocks of each monomer type within a single polymer chain. This approach allows for the creation of complex and well-defined macromolecular architectures. sigmaaldrich.com

Using coordination polymerization with a half-titanocene initiator, block copolymers of n-dothis compound (DDIC) and allyl isocyanate (ALIC) have been synthesized. mdpi.comnih.gov The synthesis involves the initial polymerization of one monomer (e.g., DDIC) to form the first block. Once this polymerization has proceeded to a sufficient degree, the second monomer (ALIC) is introduced into the system to grow the second block from the living chain ends of the first block. mdpi.com This sequential addition results in structures such as P[DDIC-b-(DDIC-co-ALIC)]. mdpi.comresearchgate.net The macromolecular architecture has a profound effect on the final properties of the material. For instance, the thermal stability of these block copolymers has been shown to differ significantly from that of the corresponding statistical copolymers, highlighting the importance of controlling the polymer structure. mdpi.comresearchgate.net

Table 2: Synthesis of P[DDIC-b-(DDIC-co-ALIC)] Block Copolymers via Sequential Coordination Polymerization Data based on research findings. mdpi.com

| Sample | Monomer Feed Ratio (DDIC/ALIC) | First Block | Second Monomer Added | Resulting Architecture |

|---|---|---|---|---|

| B1 | 20/80 | PDDIC | ALIC | P[DDIC-b-(DDIC-co-ALIC)] |

| B2 | 50/50 | PDDIC | ALIC | P[DDIC-b-(DDIC-co-ALIC)] |

Photopolymerization offers a rapid, spatially controllable method for creating polymeric materials. While not specific to this compound, studies on other isocyanate-containing monomers demonstrate the viability of this technique. tubitak.gov.trnih.gov This process typically involves the UV-initiated polymerization of monomers that contain both a photopolymerizable group (like an acrylate) and an isocyanate group. nih.govuni-koeln.de

For example, cryogels containing reactive isocyanate groups have been synthesized via the photopolymerization of 2-isocyanoethyl methacrylate (B99206) (ICEMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). tubitak.gov.trnih.gov The reaction is carried out at low temperatures in an organic solvent to prevent the premature reaction or decomposition of the sensitive isocyanate groups. nih.gov Another strategy involves incorporating blocked isocyanates into photopolymer resins. vesps2021.net After the initial photopolymerization, a thermal step can de-block the isocyanates, which then react to form a secondary network, a method used to enhance the toughness of the final material. vesps2021.net

Structure-Property Relationships in Poly(this compound) and Related Polyisocyanates

The physical and chemical characteristics of polyisocyanates are intrinsically linked to their molecular structure. This section explores the relationship between the polymer architecture and its resulting properties, with a focus on thermal stability, degradation kinetics, and morphological features.

Thermal Stability and Degradation Kinetics of Polyisocyanates

Research on poly(n-dothis compound) (PDDIC), a close structural analog to poly(this compound), reveals that it possesses greater thermal stability compared to poly(allyl isocyanate) (PALIC). mdpi.com The thermal degradation of PDDIC commences at a higher temperature, and its maximum degradation rate occurs at significantly elevated temperatures compared to PALIC. mdpi.com This difference highlights the influence of the long alkyl side chain in enhancing thermal stability. The macromolecular architecture also plays a crucial role; for instance, block copolymers have shown different thermal stability profiles when compared to their statistical copolymer counterparts. x-mol.net

The thermal decomposition of polyurethanes, which share the isocyanate linkage, is a multi-stage process that depends on whether the environment is inert or oxidative. mdpi.com Generally, under inert conditions, the urethane (B1682113) group is less thermally stable than the polyether segments often found in polyurethanes. mdpi.com The stability is dictated by the type of isocyanate and the alcohol used to form the urethane linkage. mdpi.com Aromatic diisocyanates, for example, tend to impart greater thermal stability to thermoplastic polyurethane elastomers than aliphatic diisocyanates. mdpi.com Studies on thermoplastic polyurethanes (TPUs) based on 1,1′-methanediylbis(4-isocyanatobenzene) (MDI) showed they were stable up to 299–301 °C in helium, whereas those based on 1,6-diisocyanatohexane (HDI) were stable up to 280–282 °C. mdpi.com

The kinetics of thermal decomposition can be analyzed to determine the activation energy of the process, providing deeper insight into the degradation mechanism. x-mol.netmdpi.com For copolymers of n-dothis compound and allyl isocyanate, the activation energy of thermal decomposition has been calculated using various theoretical models based on TGA data. x-mol.net Furthermore, chemical modifications, such as introducing aromatic groups into the polymer chain via a thiol-ene click reaction, have been shown to enhance the thermal stability of polyisocyanates. mdpi.com

Table 1: Thermal Decomposition Data for Various Polyurethane Elastomers This table presents data on the temperature at different percentages of mass loss (T₁%, T₅%, T₁₀%, T₅₀%) for thermoplastic polyurethane (TPU) elastomers synthesized from different diisocyanates, highlighting the superior thermal stability of MDI-based TPUs compared to HDI-based TPUs in an inert (Helium) atmosphere.

| Material | T₁% (°C) | T₅% (°C) | T₁₀% (°C) | T₅₀% (°C) |

|---|---|---|---|---|

| HDI-based TPUs | 280–282 | 313–322 | 328–341 | 370–388 |

| MDI-based TPUs | 299–301 | 328–333 | 339–346 | 377–383 |

Data sourced from a study on the thermal decomposition of TPU elastomers. mdpi.com

Morphological Characteristics of Polyisocyanate Systems

The morphology of polyisocyanate-based materials is complex and dictates many of their mechanical and physical properties. whiterose.ac.ukmdpi.com In segmented polyurethanes and polyureas, the thermodynamic incompatibility between the "hard" segments (composed of diisocyanate and a chain extender) and the "soft" segments (typically a long-chain polyol or polyamine) often leads to microphase separation. mdpi.comresearchgate.net This separation results in distinct domains with different properties, creating a versatile range of materials from soft elastomers to rigid plastics. whiterose.ac.ukresearchgate.net

The symmetry of the diisocyanate molecule has a profound impact on the ordering of the hard segments and, consequently, on the degree of microphase separation. mdpi.com Symmetrical diisocyanates can lead to more ordered or crystalline hard segment domains, which can increase the material's modulus, hardness, and thermal stability. mdpi.com For instance, studies on poly(dimethylsiloxane)-based urea (B33335) elastomers showed that the stiffest elastomer was formed using the symmetric trans-1,4-cyclohexane diisocyanate (CHDI), while the softest was based on the asymmetric isophorone (B1672270) diisocyanate (IPDI). mdpi.com

Atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS) are powerful techniques used to investigate the surface morphology and internal structure of these polymer systems. mdpi.comresearchgate.net AFM studies on segmented polyurethanes have identified the interdomains of the soft and hard segments. researchgate.net In non-isocyanate poly(amide-hydroxyurethane) films, AFM has revealed ribbon-like hard domains whose aspect ratios depend on the composition. rsc.org

For homopolymers like poly(n-alkyl isocyanates), the morphology is influenced by the polymer's rigidity and molecular weight. Poly(n-hexyl isocyanate) (PHIC), for example, is known to form rigid rods. acs.org In Langmuir-Blodgett films, low molecular weight PHIC forms a random packing of bundles of these rigid rods. acs.org At higher molecular weights, these appear as "hairy rods," and bundle interpenetration can be observed in the semidilute regime. acs.org The morphology of emulsion polymer isocyanate (EPI) films can be observed using optical microscopy to assess surface characteristics. researchgate.net The structure of these films, including the formation of a bicontinuous morphology, can be preserved through the vitrification of polyisocyanurate domains. whiterose.ac.uk

Functionalization and Derivatization Strategies Utilizing Decyl Isocyanate

Surface Modification of Polymeric Substrates

The introduction of decyl isocyanate to the surface of polymeric substrates is a key strategy for altering their surface characteristics, most notably increasing hydrophobicity. This surface modification can enhance compatibility with nonpolar matrices, improve barrier properties, and control surface energy.

Grafting Alkyl Isocyanates onto Hydroxyl-Functionalized Surfaces

Polymers possessing hydroxyl groups on their surfaces, such as poly(vinyl alcohol) (PVA) or poly(hydroxyethyl methacrylate) (PHEMA), are prime candidates for modification with this compound. The reaction between the isocyanate group and the surface hydroxyl groups results in the formation of stable carbamate (B1207046) (urethane) linkages, effectively grafting the C₁₀ alkyl chains onto the polymer backbone. researchgate.net

This process is typically conducted in an anhydrous solvent to prevent the competing reaction of the isocyanate with water. A catalyst, such as dibutyltin dilaurate (DBTDL), is often employed to increase the reaction rate. The extent of surface modification and the resulting hydrophobicity can be controlled by reaction parameters such as time, temperature, and the concentration of this compound. This strategy has been demonstrated with analogous alkyl isocyanates like hexyl and dothis compound to functionalize hydroxyl-containing polymers. researchgate.net

Modifying Cellulose (B213188) and Cellulose Nanocrystals with Isocyanates

Cellulose and its nanoscale derivative, cellulose nanocrystals (CNCs), are bio-based materials rich in surface hydroxyl groups, making them ideal for functionalization with isocyanates. The modification of CNCs with long-chain alkyl isocyanates, such as this compound, transforms their typically hydrophilic character to hydrophobic. This chemical alteration is crucial for improving the dispersion of CNCs in nonpolar polymer matrices like polypropylene or polystyrene, thereby enhancing the mechanical properties of the resulting nanocomposites.

The reaction involves the condensation of the isocyanate groups with the hydroxyl groups on the CNC surface. Research using octathis compound has shown that this modification can significantly improve the mechanical and rheological properties of nanocomposites. A variety of alkyl and aryl isocyanates have been used for this purpose, primarily to enhance interfacial adhesion in composites.

Post-Synthetic Modification of Metal-Organic Frameworks and Glasses

Metal-Organic Frameworks (MOFs) are porous crystalline materials that can be designed to have specific functional groups. Amine-functionalized MOFs, in particular, offer a platform for post-synthetic modification (PSM) using isocyanates. nih.govresearchgate.net The primary amine groups on the MOF linkers react with the isocyanate to form urea (B33335) linkages. researchgate.net This PSM approach has been successfully used to modify the interior and exterior surfaces of MOFs.

For instance, studies on amine-functionalized zeolitic imidazolate frameworks (ZIFs) have shown that reaction with octyl or dothis compound can dramatically alter the surface properties of the MOF and its corresponding melt-quenched glass form. nih.gov The grafting of these alkyl chains onto the surface transforms it from hydrophilic to hydrophobic, as evidenced by a significant increase in the water contact angle. nih.gov This strategy provides a powerful tool for tuning the surface properties of MOF glasses for various applications. nih.govresearchgate.net

| Substrate | Functional Group | Isocyanate Reactant (Analogue) | Resulting Linkage | Change in Property |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Dothis compound | Urethane (B1682113) | Increased Hydrophobicity |

| Cellulose Nanocrystals | Hydroxyl (-OH) | Octathis compound | Urethane | Hydrophobization, Improved Dispersion |

| Amine-Functionalized ZIF | Amine (-NH₂) | Octyl Isocyanate | Urea | Increased Water Contact Angle |

Isocyanates as Coupling Agents in Composites

In fiber-reinforced polymer composites, the interface between the hydrophilic reinforcement (like natural cellulose fibers) and the hydrophobic polymer matrix is often a point of failure. Isocyanates can act as effective coupling agents to bridge this interface. By reacting with hydroxyl groups on the fiber surface, the isocyanate grafts to the reinforcement. If a diisocyanate is used, the second isocyanate group can then react with the polymer matrix. In the case of a monofunctional isocyanate like this compound, its role is primarily to hydrophobize the fiber surface, making it more compatible with the nonpolar matrix and promoting better physical adhesion. Blocked isocyanates have also been investigated as coupling agents, which release the reactive isocyanate group upon heating during composite processing. researchgate.net

Introduction of this compound Functionality into Hydrogel Systems

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications. syr.edu While inherently hydrophilic, their properties can be tuned by incorporating hydrophobic domains. This compound can be used to introduce such hydrophobic functionality into hydrogel systems that contain reactive hydroxyl or amine groups. syr.eduscispace.com

For example, water-soluble copolymers like poly(2-hydroxyethyl aspartamide-co-N,N-dimethyl-1,3-propane aspartamide) can be crosslinked and functionalized using diisocyanates and monofunctional isocyanates. scispace.com The reaction of this compound with the hydroxyl groups within the hydrogel network would covalently attach the decyl side chains. This modification can influence the hydrogel's swelling behavior, mechanical properties, and its interaction with hydrophobic molecules or cells. researchgate.net Another approach involves the synthesis of hydrogels from monomers that already contain a reactive isocyanate group, which can then be post-functionalized with amine- or alcohol-containing molecules, though direct incorporation of a hydrophobic modifier like this compound into a pre-formed network is also a viable strategy. researchgate.net

Derivatization for Analytical and Bioconjugation Purposes

The high reactivity of the isocyanate group makes it a useful tool for chemical derivatization, a process used to convert an analyte into a product that is easier to detect or separate. libretexts.org this compound can be used to derivatize compounds containing active hydrogen atoms, such as alcohols and amines, prior to analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

The addition of the decyl group increases the molecular weight and reduces the polarity of the analyte. This can improve its volatility for GC analysis and enhance its retention on reverse-phase HPLC columns. mdpi.com For example, para-tolyl isocyanate has been successfully used as a derivatizing reagent for polar compounds containing -OH or -SH groups, enabling their analysis by GC-Mass Spectrometry (GC-MS). nih.gov The resulting derivatives are often stable and provide distinct mass spectra useful for identification. nih.gov

In the context of bioconjugation, isocyanates react readily with amine groups on biomolecules like proteins to form stable urea linkages. nih.gov However, their application in aqueous biological systems is challenging due to their high sensitivity to water (hydrolysis) and potential for non-specific reactions with various nucleophilic amino acid residues. nih.gov Alkyl isocyanates, like this compound, have been shown to hydrolyze significantly more slowly than aryl isocyanates, offering a potential advantage. nih.govnih.gov While direct conjugation to complex proteins in aqueous buffers is difficult, this compound can be a useful reagent for modifying simpler biomolecules or for reactions in controlled, non-aqueous environments to attach a hydrophobic ten-carbon chain for probing protein structure or modifying biopolymers. nih.govnih.gov

| Application | Target Molecule Functional Group | Purpose of Derivatization | Analytical Technique |

| Analytical Chemistry | Alcohols (-OH), Amines (-NH₂) | Increase volatility, decrease polarity | Gas Chromatography (GC) |

| Analytical Chemistry | Alcohols (-OH), Amines (-NH₂) | Enhance retention | Reverse-Phase HPLC |

| Bioconjugation | Amines (-NH₂), Thiols (-SH) | Attach hydrophobic alkyl chain | Protein Structure Probing |

Novel Synthetic Building Blocks Incorporating Isocyanate Groups

The isocyanate functional group is a cornerstone in the synthesis of a multitude of organic compounds, acting as a precursor for various important moieties, most notably ureas and carbamates. beilstein-journals.org this compound, with its C10 alkyl chain, is particularly useful for introducing lipophilicity into target molecules, a property that can be crucial for applications in medicinal chemistry and materials science. The generation of new building blocks from this compound primarily involves the nucleophilic addition to its electrophilic carbon atom.

The reaction with primary and secondary amines is a facile and efficient method for the synthesis of N,N'-disubstituted ureas. beilstein-journals.orgthieme-connect.com This transformation is often carried out under mild conditions and provides high yields, making it a robust method for creating complex urea-containing molecules. thieme-connect.com Similarly, the reaction of this compound with alcohols leads to the formation of carbamates, which are key structural motifs in many pharmaceuticals and polymers. nih.govorganic-chemistry.org The synthesis of these derivatives can be achieved through various methods, including one-pot procedures that enhance efficiency and reduce waste. beilstein-journals.orgorganic-chemistry.org

A significant application of this compound in the creation of novel and complex building blocks is demonstrated in the synthesis of potential proteasome inhibitors. sigmaaldrich.com These bioactive molecules often feature a peptide-like structure where the decyl-urea moiety serves as a key component, influencing the molecule's interaction with its biological target. For instance, this compound can be reacted with amino acids or peptide fragments to introduce the lipophilic decyl group, which can enhance cell permeability or binding affinity. sigmaaldrich.com

The synthesis of these complex peptidomimetics involves the reaction of this compound with the terminal amine group of a peptide chain or a single amino acid. sigmaaldrich.com This results in the formation of a decyl-urea cap on the N-terminus of the peptide. Examples of such molecules include decyl-urea-Val-NHNHBoc, decyl-urea-Val-Leu₂-VS (where VS is vinyl sulfone), and decyl-urea-Val-Leu₂-EK (where EK is epoxyketone). sigmaaldrich.com These compounds are designed as highly specific inhibitors of the proteasome, a key target in cancer therapy. sigmaaldrich.com The decyl group in these building blocks plays a crucial role in their biological activity.

Below is a table detailing the synthesis of representative novel building blocks derived from this compound.

| Product Name | Reactants | Reaction Type | Key Features of the Building Block |

| N-decyl-N'-(1-(hydrazinecarbonyl)-2-methylpropyl)urea | This compound, Val-NHNHBoc | Urea Formation | Introduction of a lipophilic decyl chain to a protected amino acid hydrazide. Serves as an intermediate for more complex proteasome inhibitors. |

| Decyl-urea-Val-Leu₂-VS | This compound, Val-Leu₂-VS peptide fragment | Urea Formation | A peptide vinyl sulfone containing a terminal decyl-urea cap. Designed as a covalent inhibitor of the proteasome. |

| Decyl-urea-Val-Leu₂-EK | This compound, Val-Leu₂-EK peptide fragment | Urea Formation | A peptide epoxyketone with a terminal decyl-urea group. Acts as a potent and specific proteasome inhibitor. |

Applications of Decyl Isocyanate in Advanced Materials Science Research

Smart and Self-Healing Materials Systems

The principles of covalent adaptable networks are closely linked to the development of smart and self-healing materials. rsc.org The ability of the polymer network to rearrange and reform bonds allows for the repair of damage. Isocyanate-based chemistries are explored in this context. For instance, poly(thiourethane)-based CANs have shown self-healing properties. nih.gov While direct research on decyl isocyanate in this specific application is limited, its role as a modifier in polyurethane systems suggests its potential to influence the properties of such smart materials.

Nanocomposite Materials and Graphene-Based Composites

The functionalization of nanomaterials, such as graphene, with organic molecules is a key step in the development of advanced nanocomposites. The isocyanate group is highly reactive and can be used to form covalent bonds with functional groups on the surface of nanoparticles. This surface modification can improve the dispersion of the nanoparticles within a polymer matrix and enhance the interfacial adhesion between the filler and the polymer. While there is no specific research found detailing the use of this compound for this purpose, the general reactivity of isocyanates makes them suitable candidates for such surface functionalization applications.

Bio-Inspired Materials Development

The development of bio-inspired materials often involves mimicking the properties found in nature, such as the hydrophobicity of a lotus leaf. The long alkyl chain of this compound makes it a candidate for creating hydrophobic surfaces. By incorporating this compound into a polymer coating, the surface energy can be lowered, leading to water-repellent properties. While direct studies on this compound for bio-inspired materials were not identified, the fundamental chemistry supports its potential application in this area.

Theoretical and Computational Chemistry Studies of Decyl Isocyanate

Quantum Mechanical Calculations on Isocyanate Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic reactivity of the isocyanate group (-N=C=O). These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Electron Affinity and Ionization Potential Calculations

Electron affinity (EA) and ionization potential (IP) are crucial quantum chemical descriptors that relate to a molecule's ability to accept or donate an electron, respectively. These values are indicative of the electrophilic and nucleophilic character of a molecule and are essential for predicting its reactivity.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. A higher EA suggests a greater propensity to accept an electron. For isocyanates, the electrophilic carbon atom of the NCO group is the primary site for nucleophilic attack.

Ionization Potential (IP) is the energy required to remove an electron from a molecule to form a positive ion. A lower IP indicates that the molecule can be more easily oxidized.

Ab initio computational methods can be employed to calculate these properties. For instance, methods like MP2 and composite methods such as CBS-QB3 can provide accurate predictions of both vertical and adiabatic ionization potentials and electron affinities osti.gov. Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP and B2PLYPD, have also shown good performance in calculating these values, often with better consistency for IP compared to experimental data where available osti.gov.

Table 1: Representative Calculated Ionization Potentials and Electron Affinities for Isocyanates

| Compound | Method | Ionization Potential (eV) | Electron Affinity (eV) | Reference |

| Methyl Isocyanate | B3LYP/6-311+G(d,p) | 10.8 | -0.6 | General theoretical value |

| Phenyl Isocyanate | B3LYP/6-311+G(d,p) | 9.1 | 0.5 | General theoretical value |

Note: The values in this table are illustrative and based on general trends for isocyanates. Specific calculations for decyl isocyanate would be required for precise values.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor in the reaction rate.

For isocyanate reactions, such as the formation of urethanes via reaction with alcohols, computational studies can elucidate the detailed mechanism. Theoretical calculations have shown that the uncatalyzed reaction of an isocyanate with an alcohol has a relatively high activation energy barrier mdpi.com. The reaction typically proceeds through a transition state where the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group, accompanied by a proton transfer to the nitrogen atom mdpi.comresearchgate.net.

DFT calculations have been widely used to study these reaction pathways. For example, the reaction between 2,4-diisocyanatotoluene (TDI) and cellulose (B213188) was found to have a high activation barrier for the direct addition reaction. However, the presence of a neighboring β-d-glucose molecule acting as a proton shuttle significantly lowered the energy barrier, highlighting the importance of autocatalytic effects worldscientific.com. Similar principles would apply to the reactions of this compound.

Table 2: Calculated Activation Energies for Isocyanate Reactions

| Reaction | Computational Method | Activation Energy (kcal/mol) | Reference |

| Phenyl Isocyanate + Methanol (uncatalyzed) | G3MP2BHandHLYP | >24 | mdpi.com |

| 2,4-TDI + Cellulose (direct addition) | B3LYP/6-31++G(d,p) | 32-34 | worldscientific.com |

| 2,4-TDI + Cellulose (autocatalyzed) | B3LYP/6-31++G(d,p) | 16-18 | worldscientific.com |

Influence of Substituent Effects on Potential Energy Surfaces

The nature of the substituent attached to the isocyanate group can significantly influence the molecule's geometry, electronic structure, and reactivity. Ab initio molecular orbital calculations have been used to study the effects of various substituents on the structures and energies of isocyanates rsc.org.

Molecular Dynamics Simulations and Computational Modeling of Polymerization

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into the dynamics and thermodynamics of complex systems such as polymerization reactions. While ab initio studies are often limited to small systems due to high computational cost, MD simulations can model larger systems, such as a collection of monomers undergoing polymerization.

The development of accurate force fields is crucial for reliable MD simulations of isocyanates and polyisocyanates mdpi.comresearchgate.net. Force fields are sets of parameters that describe the potential energy of a system as a function of the atomic coordinates. For isocyanates, these parameters need to accurately capture the interactions involving the highly reactive NCO group. Both all-atom and coarse-grained models have been developed to simulate isocyanate-based systems at different scales mdpi.com.

MD simulations can be used to investigate the relationship between the microscopic structure of the precursor melt and the final properties of the resulting polymer network mdpi.com. For the polymerization of this compound, MD simulations could be used to study the diffusion of monomers, the formation of oligomers, and the evolution of the polymer chain architecture.

Density Functional Theory (DFT) for Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for elucidating reaction mechanisms due to its favorable balance of accuracy and computational cost mdpi.com. DFT methods are used to study the electronic structure of molecules based on the electron density rather than the many-electron wavefunction.

DFT has been extensively applied to investigate the mechanisms of various isocyanate reactions, including cycloadditions and urethane (B1682113) formation mdpi.comworldscientific.comnih.gov. These studies have provided detailed insights into the nature of transition states and the role of catalysts. For example, DFT calculations have been used to show that the cyclotrimerization of aliphatic isocyanates to form isocyanurates is often catalyzed, though an uncatalyzed pathway involving a uretdione intermediate is also possible nih.gov.

In the context of this compound, DFT could be used to study its reactions with various nucleophiles, such as alcohols, amines, and water. By calculating the energies of reactants, products, and transition states, the preferred reaction pathways and the factors influencing reactivity and selectivity can be determined.

Advanced Bonding Analysis (NBO, AIM) for Isocyanate Systems

To gain a deeper understanding of the bonding and electronic structure of isocyanates, advanced bonding analysis methods such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) can be employed.

Natural Bond Orbital (NBO) Analysis is a technique used to analyze the electron density of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals wikipedia.orgwisc.edufaccts.dejuniperpublishers.com. NBO analysis provides a chemically intuitive picture of bonding that is consistent with Lewis structures. For isocyanates, NBO analysis can quantify the charge distribution, hybridization of atoms, and the nature of the bonds within the NCO group. It can also reveal delocalization effects arising from interactions between filled bonding orbitals and empty antibonding orbitals, which can be crucial for understanding reactivity wikipedia.org. NBO analysis has been shown to provide better correlations with group electronegativities for atomic charges in isocyanates compared to other methods like Mulliken population analysis rsc.org.

Table 3: Illustrative NBO Charges for Methyl Isocyanate

| Atom | NBO Charge (e) |

| N | -0.6 |

| C (NCO) | +0.8 |

| O | -0.5 |

Note: These are representative values to illustrate the charge distribution in an isocyanate. Actual values would depend on the specific molecule and computational method.

Atoms in Molecules (AIM) Theory , developed by Richard Bader, is another powerful method for analyzing electron density. AIM theory partitions the electron density of a molecule into atomic basins, allowing for the definition of atomic properties and the characterization of chemical bonds based on the properties of the electron density at the bond critical points. This method can be used to classify interactions as either shared (covalent) or closed-shell (ionic or van der Waals) and to quantify their strength. For this compound, AIM analysis could provide a detailed picture of the bonding within the molecule and its interactions with other species.

Analytical Methodologies in Decyl Isocyanate Research

Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure and functional groups present in a sample. For decyl isocyanate research, several spectroscopic techniques are particularly valuable.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and tracking the progress of reactions involving isocyanates. The isocyanate group (-NCO) has a strong and distinct absorption band in the infrared spectrum, typically appearing around 2250-2275 cm⁻¹. ulisboa.pt This peak's disappearance or the appearance of new peaks corresponding to reaction products allows for real-time monitoring of reaction kinetics. mt.com

For instance, in the synthesis of polyurethanes, the reaction between an isocyanate and a polyol can be followed by observing the decrease in the isocyanate peak and the concurrent emergence of urethane (B1682113) linkage bands, such as the N-H stretch and C=O stretch. rsc.org Studies have utilized FTIR to monitor the reaction of isocyanates with various compounds, confirming the formation of new chemical bonds. rsc.org The technique is sensitive enough to provide information on reaction initiation, progression, and endpoint, even under challenging conditions. mt.com

Key FTIR Spectral Data for Isocyanate Reactions:

| Functional Group | Characteristic Absorption (cm⁻¹) | Observation |

| Isocyanate (-NCO) | ~2250 - 2275 | Disappears as the reaction proceeds. ulisboa.ptrsc.org |

| Urethane (N-H) | ~3300 | Appears upon reaction with hydroxyl groups. |

| Urethane (C=O) | ~1700 - 1730 | Appears upon reaction with hydroxyl groups. rsc.org |

| Urea (B33335) (C=O) | ~1650 | Appears as a shoulder band in some reactions. rsc.org |

This table is generated based on typical isocyanate reaction data and may vary for specific reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the detailed structural analysis of polymers derived from this compound. It provides precise information about the chemical environment of atomic nuclei, allowing for the confirmation of polymer structures and the characterization of post-polymerization modifications. mdpi.comnih.gov

In the study of copolymers involving dothis compound (a close analog of this compound), ¹H-NMR has been used to confirm the incorporation of both monomers into the polymer chain and to determine the copolymer composition. mdpi.com The chemical shifts of protons in the resulting polymer chains provide definitive evidence of the new covalent bonds formed. Similarly, ¹³C NMR is used to identify the various carbon environments within the polymer backbone and side chains. nycu.edu.tw

For example, in the synthesis of poly(n-unthis compound), ¹H-NMR was used to identify the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the alkyl chain, while ¹³C-NMR helped in assigning the resonance peaks of the different carbon atoms in the polymer. nycu.edu.tw

When this compound is used to modify surfaces or is part of a polymer blend, understanding the surface chemistry is crucial. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful surface-sensitive techniques that provide elemental and molecular information about the outermost layers of a material. phi.comsurrey.ac.uk

XPS provides quantitative elemental composition and chemical state information. acs.org For instance, it can be used to detect the nitrogen of the isocyanate group and determine its bonding environment on a surface. npl.co.uk ToF-SIMS, on the other hand, offers detailed molecular information by analyzing the mass of ions ejected from a surface by a primary ion beam. phi.comacs.org This technique is highly sensitive and can identify specific molecular fragments related to this compound and its reaction products on a surface. nih.gov The combination of these two techniques offers a comprehensive understanding of surface modifications. phi.com

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal properties of materials derived from this compound, such as their stability, decomposition behavior, and phase transitions.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique can identify glass transitions, melting points, and crystallization events, as well as measure the enthalpies of these transitions and of chemical reactions. rsc.orgacs.org

In the context of polymers made from isocyanates, DSC is used to determine their thermal properties. mdpi.com For example, studies on adducts of dothis compound have used DSC to determine their cleavage temperatures. rsc.org The cleavage of these adducts, which releases the free isocyanate, is observed as an endothermic process in the DSC curve. rsc.org The data from DSC can reveal the influence of the chemical structure on the thermal behavior of the material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a key technique for assessing the thermal stability and decomposition profile of polymers and other materials. researchgate.net

TGA has been employed to study the thermal degradation of polymers and copolymers of dothis compound. mdpi.comnih.gov The results can show the temperatures at which degradation begins and the temperatures of maximum degradation rates, providing insights into the material's stability. mdpi.com For instance, TGA has been used to compare the thermal stability of different polyisocyanates, revealing how the molecular architecture affects their degradation behavior. mdpi.comnih.gov It has also been used to estimate the extent of grafting of isocyanates onto other materials based on the residual mass at high temperatures. rsc.org

Chromatographic and Mass Spectrometric Methods

Chromatographic and mass spectrometric techniques are indispensable for the detailed analysis of this compound and its derivatives. These methods allow for the separation, identification, and quantification of the compound in various matrices, from monitoring reaction purity to identifying complex biological adducts.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of this compound and monitoring the progress of reactions involving this compound. nih.gov Due to the high reactivity of isocyanates, derivatization is often employed to create more stable compounds for analysis. rsc.orglibretexts.org

In a common approach, the isocyanate is reacted with an excess of a derivatizing agent, such as di-n-butylamine. nih.gov The unreacted amine is then quantified, and through stoichiometry, the amount of isocyanate in the original sample can be determined. nih.gov GC methods have been developed to determine the excess di-n-butylamine, offering better precision and requiring smaller sample sizes compared to traditional titration methods. nih.gov For instance, a GC method can be used to determine the purity of isocyanate monomers and the isocyanate content in polymers and prepolymers. nih.gov

HPLC is also widely used, often in conjunction with ultraviolet (UV) or fluorescence detectors, for the analysis of derivatized isocyanates. google.comiom-world.org The choice of detector depends on the properties of the derivative. For example, reacting isocyanates with a fluorescent agent allows for highly sensitive detection. rsc.org HPLC methods are crucial for quality control, and the use of a diode-array detector can confirm the purity of a chromatographic peak by comparing spectra across the peak. researchgate.net

Key Applications of HPLC and GC in this compound Research:

Purity Assessment: Determining the percentage of this compound in a sample. nih.govnacchemical.com

Reaction Monitoring: Tracking the consumption of this compound and the formation of products over time.

Quantification in Complex Matrices: Measuring the concentration of this compound-derived compounds in various samples, including industrial air. libretexts.org

A comparison of analytical methods for isocyanates highlights the versatility of these chromatographic techniques. rsc.org

| Analytical Technique | Common Application | Detection Method | Key Advantages |

| Gas Chromatography (GC) | Purity of monomers, isocyanate content in polymers | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High precision, requires small sample size |

| High-Performance Liquid Chromatography (HPLC) | Analysis of derivatized isocyanates in various samples | UV/Vis, Fluorescence, Electrochemical (EC) | High sensitivity and selectivity, versatile |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Adduct and Conjugate Identification

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying the products formed when this compound reacts with other molecules, such as proteins or peptides, to form adducts and conjugates. diva-portal.orgnih.gov These techniques provide detailed structural information, allowing researchers to pinpoint the exact location of modification. researchgate.netnih.gov

Isocyanates are known to react with nucleophilic sites on proteins, primarily the N-terminal amine and the ε-amino group of lysine (B10760008) residues. researchgate.netnih.gov MS/MS analysis of peptides that have been reacted with isocyanates reveals the specific amino acids that have been modified. nih.govresearchgate.net This is crucial for understanding the biological consequences of isocyanate exposure.

For example, studies on diisocyanates have shown that tandem mass spectrometry can unambiguously identify the binding sites on model peptides and proteins like human serum albumin. researchgate.net The fragmentation patterns observed in the MS/MS spectra provide the necessary information to confirm the structure of the adducts. nih.gov Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) and MS/MS is used to study the metabolism of isocyanate conjugates, such as those formed with glutathione. nih.gov

Research Findings from MS and MS/MS Studies of Isocyanate Adducts:

Isocyanates preferentially react with the N-terminal amine of peptides. researchgate.net

Intramolecular cross-linking can occur between the N-terminal amine and a nearby lysine residue. researchgate.net

LC-MS/MS can be used to identify and quantify isocyanate-derived amines in biological fluids, serving as biomarkers of exposure. psu.edu

Derivatization with agents like phenyl isocyanate can facilitate the analysis of certain compounds by LC-MS/MS. d-nb.info

| Mass Spectrometry Technique | Application in Isocyanate Research | Information Obtained |

| Mass Spectrometry (MS) | Determination of molecular weight of adducts and conjugates. | Molecular formula of reaction products. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of isocyanate-peptide/protein adducts. | Precise binding sites of the isocyanate on the biomolecule. researchgate.netnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of isocyanate metabolites in biological samples. diva-portal.org | Identification of metabolic pathways. nih.gov |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a vital technique for characterizing polymers synthesized using this compound. SEC separates molecules based on their size in solution, allowing for the determination of the molecular weight distribution of a polymer. paint.org This information is critical as the molecular weight significantly influences the physical and mechanical properties of the resulting material. reutlingen-university.deresearchgate.net

In SEC analysis, a polymer solution is passed through a column packed with porous beads. paint.org Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. paint.org By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined. reutlingen-university.deresearchgate.net

SEC is routinely used in the quality control of polyurethane production, where isocyanates are a key component. researchgate.net It can be used to characterize prepolymers and the final thermoplastic elastomers. researchgate.net The combination of SEC with other detectors, such as light scattering and viscometry, can provide even more detailed information about the polymer's structure, including branching. researchgate.net

Key Parameters Determined by SEC:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. reutlingen-university.de

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn, which indicates the breadth of the molecular weight distribution. rsc.org

| Polymer Property | Significance in this compound-based Polymers |

| Molecular Weight | Influences mechanical properties like strength and elasticity. reutlingen-university.de |

| Molecular Weight Distribution | Affects processing characteristics and final material performance. |

Surface Characterization Techniques

When this compound is used to modify surfaces, a suite of analytical techniques is employed to characterize the resulting changes in surface morphology and properties. These methods provide nanoscale insights into the structure and behavior of the modified surfaces.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of materials at the nanoscale. redalyc.orgscielo.br It is particularly useful for examining the morphology of surfaces that have been modified with this compound. academie-sciences.frmetu.edu.tr

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. redalyc.org The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a three-dimensional image of the surface. scielo.br AFM can be operated in different modes, such as contact mode or tapping mode, to obtain information about surface roughness and other features. redalyc.org

In the context of this compound research, AFM has been used to:

Assess the roughness of surfaces after grafting with isocyanate-containing molecules. academie-sciences.fr

Observe the morphology of polyurethane films synthesized with diisocyanates. metu.edu.tr

Investigate the dispersion of nanofillers in polymer matrices where isocyanates may be used as coupling agents. redalyc.orgdiva-portal.org

For example, a study involving the grafting of 10-isocyanatodecyltrichlorosilane onto a silicon wafer used AFM to measure the roughness of the resulting monolayer, which was found to be about 0.15 nm. academie-sciences.fr

| AFM Parameter | Information Provided | Relevance to this compound Modified Surfaces |

| Topography | 3D image of the surface | Visualization of the uniformity and structure of the isocyanate-based coating. |

| Roughness | Quantitative measure of surface texture | Correlates with properties like adhesion and wettability. redalyc.orgacademie-sciences.fr |

| Phase Imaging | Information on material properties like adhesion and elasticity | Can help distinguish between different components on a modified surface. scielo.br |

Contact Angle Goniometry for Wettability Studies

Contact Angle Goniometry is a technique used to measure the contact angle of a liquid droplet on a solid surface. ossila.comtopanalytica.com This angle provides a quantitative measure of the surface's wettability, which is a critical property for many applications. dataphysics-instruments.compnas.org Surfaces modified with this compound, which has a long alkyl chain, are expected to exhibit changes in their interaction with liquids.

The contact angle is the angle at which the liquid-vapor interface meets the solid-liquid interface. dtic.mil A high contact angle indicates poor wettability (a hydrophobic surface), while a low contact angle signifies good wettability (a hydrophilic surface). ossila.com

Contact angle measurements are essential for evaluating the effectiveness of surface modifications. For instance, grafting a molecule with a long decyl chain, like this compound, onto a surface would be expected to increase its hydrophobicity and thus increase the water contact angle. This technique is used to study:

The hydrophobicity or hydrophilicity of modified surfaces. metu.edu.tr

The effectiveness of surface treatments. dataphysics-instruments.com

Adhesion properties of surfaces. topanalytica.com

Studies have used contact angle goniometry to characterize polyurethane films and other surfaces modified with isocyanates, demonstrating how these modifications alter the surface energy and wettability. metu.edu.tr

| Contact Angle Measurement | Description | Significance for this compound Surfaces |

| Static Contact Angle | The contact angle of a stationary droplet on a level surface. dtic.mil | Provides a baseline measure of the surface's wettability. |

| Dynamic Contact Angle (Advancing and Receding) | Measured as the contact line of the droplet advances or recedes across the surface. pnas.orgdtic.mil | Gives information about surface heterogeneity and roughness. |

| Contact Angle Hysteresis | The difference between the advancing and receding contact angles. dtic.mil | Indicates surface roughness and chemical heterogeneity. |

Transmission Electron Microscopy (TEM) for Nanostructure and Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the high-resolution structure and morphology of materials at the nanoscale. In the context of research involving this compound, TEM is instrumental in characterizing the nanostructures that can be formed from its polymerization or incorporation into various polymeric systems. While direct studies on this compound-based nanomaterials are specific, the methodologies applied to analogous isocyanate-based polymers and nanocarriers provide a clear framework for its analysis.

TEM analysis of isocyanate-derived materials, such as polyurethanes or polyureas, allows researchers to visualize the size, shape, and internal structure of nanoparticles, nanocapsules, and nanofibers. mdpi.comacs.orgcas.cz For instance, in the synthesis of nanocarriers using interfacial polymerization of isocyanates, TEM can confirm the formation of distinct morphologies like core-shell nanocapsules or solid nanoparticles. rsc.orgrsc.orguhasselt.be The contrast in the electron beam's transmission through different parts of the sample reveals these structures; for example, a darker shell against a lighter core can indicate a successful encapsulation. rsc.org

Detailed research findings from studies on related isocyanate systems demonstrate the capabilities of TEM. In the formulation of biodegradable nanocarriers using toluene (B28343) diisocyanate (TDI), TEM micrographs illustrated a clear core-shell nanocapsule morphology and allowed for the measurement of shell thickness. rsc.org Similarly, when investigating polyurea nanocapsules designed for catalyst immobilization, TEM images confirmed the encapsulation of magnetite nanoparticles within the polymer shell. rsc.org The dispersion and size of nanoparticles within a polymer matrix, a critical factor for the final properties of a composite material, are also effectively examined using TEM. mdpi.com For nanostructures self-assembled from block copolymers containing isocyanate-derived segments, TEM can reveal ordered morphologies such as cylindrical or lamellar structures within the nanoparticles. cas.cz

Therefore, in studies involving this compound, TEM would be employed to:

Determine the morphology of resulting nanoparticles (e.g., spherical, rod-like).

Confirm the formation of desired nanostructures, such as core-shell capsules in encapsulation applications. rsc.org

Measure particle size and size distribution, which are crucial for performance in fields like drug delivery or coatings. mdpi.comresearchgate.net

Observe the effects of varying reaction parameters on the final nanostructure. rsc.org

The sample preparation for TEM involves depositing a diluted dispersion of the nanostructures onto a support grid (often carbon-coated copper grids). rsc.orguhasselt.be In some cases, negative staining or cross-linking with agents like osmium tetroxide is used to enhance contrast, especially between different polymer phases. cas.czresearchgate.net

Fluorescent Probes and Derivatizing Agents for Isocyanate Detection

The high reactivity of the isocyanate group (-NCO) makes its direct analysis challenging, necessitating methods that can sensitively and selectively detect its presence. This is particularly important in monitoring residual monomer or assessing environmental exposure. The primary analytical strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, easily detectable product. google.comgoogle.com Fluorescent probes and derivatizing agents are of particular interest due to their exceptional sensitivity. rsc.org

Derivatizing agents for isocyanates are typically nucleophilic compounds, most commonly secondary amines, that react with the electrophilic carbon of the isocyanate group to form a stable urea derivative. This reaction converts the volatile and reactive isocyanate into a non-volatile product suitable for analysis, commonly by High-Performance Liquid Chromatography (HPLC). google.comgoogle.com

Several such agents have been developed and are widely used:

1-(2-Methoxyphenyl)piperazine (MOPP) : This is a common reagent used in standard methods, such as the UK Health and Safety Executive's MDHS 25, to derivatize various isocyanate species for analysis by HPLC with ultraviolet (UV) and electrochemical (EC) detectors. google.comgoogle.com

N-(p-nitrobenzyl)-N-n-propylamine (NBPA) : Used for collecting airborne isocyanates on a filter, where it acts as an in-situ derivatizing agent. The resulting urea derivative is then analyzed by liquid chromatography. sci-hub.st

9-Anthracenylmethyl-1-piperazinecarboxylate (PAC) : A novel agent designed to react with isocyanate functional groups to form intermediate ureas, which can then be separated and analyzed. google.comgoogle.com

Ferrocenoyl piperazide : This reagent forms nonpolar derivatives with isocyanates, which can be analyzed using a combination of liquid chromatography, electrochemical oxidation/ionization, and mass spectrometry (LC/EC/MS). acs.org

Interactive Data Table: Common Derivatizing Agents for Isocyanates

| Derivatizing Agent | Abbreviation | Typical Application | Analytical Method |

| 1-(2-Methoxyphenyl)piperazine | MOPP | Air sampling and analysis of various isocyanates. google.comgoogle.com | HPLC-UV/EC |

| N-(p-nitrobenzyl)-N-n-propylamine | NBPA | In-situ derivatization for airborne polymeric isocyanates. sci-hub.st | HPLC-UV |

| Ferrocenoyl piperazide | - | Pre-column derivatization for various isocyanates. acs.org | LC/EC/MS |

Fluorescent probes represent a significant advancement in isocyanate detection, offering much lower detection limits than methods based on UV absorption. rsc.org The strategy is similar: a fluorescent molecule containing a reactive group (like an amine or hydroxyl group) serves as the derivatizing agent. rsc.org The reaction with an isocyanate attaches the fluorescent tag to the molecule, allowing for highly sensitive detection using fluorescence spectroscopy.

Examples of fluorescent detection strategies include: